Conopressin S
Description
This non-natural peptide features a sequence of nine residues with alternating D- and L-configured amino acids (denoted as "DL-"), including two DL-xiIle (iso-leucine isomers) and two DL-Arg residues.
Properties
IUPAC Name |
1-[19-amino-7-(2-amino-2-oxoethyl)-13,16-di(butan-2-yl)-10-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H73N17O10S2/c1-5-20(3)30-37(66)53-24(11-8-14-50-41(47)48)34(63)54-25(16-28(43)59)35(64)55-26(19-70-69-18-22(42)32(61)56-31(21(4)6-2)38(67)57-30)39(68)58-15-9-12-27(58)36(65)52-23(10-7-13-49-40(45)46)33(62)51-17-29(44)60/h20-27,30-31H,5-19,42H2,1-4H3,(H2,43,59)(H2,44,60)(H,51,62)(H,52,65)(H,53,66)(H,54,63)(H,55,64)(H,56,61)(H,57,67)(H4,45,46,49)(H4,47,48,50) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIFAUSRCYILTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)N)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N)C(C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H73N17O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1028.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Cys(1)-DL-xiIle-DL-xiIle-DL-Arg-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
H-DL-Cys(1)-DL-xiIle-DL-xiIle-DL-Arg-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with appropriate protecting groups and coupling reagents like HBTU or DIC.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered sequences.
Scientific Research Applications
H-DL-Cys(1)-DL-xiIle-DL-xiIle-DL-Arg-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-NH2 has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of H-DL-Cys(1)-DL-xiIle-DL-xiIle-DL-Arg-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-NH2 involves its interaction with specific molecular targets. The cysteine residues can form disulfide bonds, influencing the peptide’s conformation and stability. The arginine and asparagine residues may interact with cellular receptors or enzymes, modulating biological activities. The peptide’s overall structure allows it to participate in various biochemical pathways, potentially affecting cellular functions and signaling.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Target Peptide with Analogues
Key Observations :
- The target peptide uniquely incorporates two DL-xiIle residues , a rare feature shared only with the compound in .
- The C-terminal amide (NH2) in the target peptide and –3 compounds contrasts with the carboxylic acid terminus in , affecting solubility and stability .
Physicochemical Properties
Table 2: Physicochemical Comparison
*Calculated based on formula C62H95N17O15S.
Key Observations :
- The target peptide’s molecular weight is likely intermediate between (747.84 g/mol) and (~1350 g/mol), correlating with its shorter sequence.
- The basic pKa (~9.82) of ’s peptide aligns with its Arg content, suggesting the target peptide may share similar pH-dependent solubility due to dual Arg residues .
Biological Activity
H-DL-Cys(1)-DL-xiIle-DL-xiIle-DL-Arg-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-NH2 is a complex cyclic peptide composed of various amino acids, including cysteine, isoleucine, arginine, asparagine, proline, and glycine. Its molecular formula is C43H67N15O12S2, with a molecular weight of approximately 1050.22 g/mol. The compound's structure is characterized by its peptide bonds and disulfide linkages formed between cysteine residues, which are crucial for its biological activity and stability.
The biological activity of H-DL-Cys(1)-DL-xiIle-DL-xiIle-DL-Arg-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-NH2 is primarily influenced by its unique amino acid composition and structural features. The presence of multiple isoleucine residues and disulfide bonds may confer specific interactions with biological targets, such as receptors and enzymes.
Key mechanisms include:
- Receptor Binding : The compound exhibits binding affinity to various receptors, potentially modulating their activity.
- Enzyme Interaction : It may influence enzyme-substrate interactions, affecting metabolic pathways.
- Cellular Signaling : The peptide can participate in signaling cascades that regulate cellular functions.
Biological Activities
Research indicates that H-DL-Cys(1)-DL-xiIle-DL-xiIle-DL-Arg-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-NH2 exhibits several biological activities, including:
- Antioxidant Properties : The compound may scavenge free radicals, contributing to cellular protection.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Neuroprotective Effects : There is emerging evidence of its role in protecting neuronal cells from damage.
Comparative Analysis with Related Compounds
The following table summarizes the characteristics of H-DL-Cys(1)-DL-xiIle-DL-xiIle-DL-Arg-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-NH2 compared to similar peptides:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| H-DL-Cys(1)-DL-xiIle... | C43H67N15O12S2 | Cyclic peptide with antioxidant properties |
| Vasopressin | C49H65N15O12S2 | Hormonal peptide involved in water retention |
| Oxytocin | C43H66N12O12S2 | Role in social bonding and reproductive behaviors |
| Alpha-Conotoxin SI | C55H88N16O16S4 | Antagonist of nicotinic acetylcholine receptors |
This table illustrates that while H-DL-Cys(1)-DL-xiIle... shares some structural similarities with other peptides, its unique composition may lead to distinct biological activities.
Case Studies and Research Findings
Several studies have investigated the biological activity of cyclic peptides similar to H-DL-Cys(1)-DL-xiIle...:
- Antioxidant Activity Study : A study demonstrated that cyclic peptides can effectively reduce oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases.
- Antimicrobial Efficacy : Research indicated that cyclic peptides exhibit antimicrobial properties against Gram-positive bacteria, supporting their use as potential antibiotic agents.
- Neuroprotective Effects : A recent investigation highlighted the neuroprotective effects of cyclic peptides in models of neurodegeneration, indicating a promising avenue for treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
